4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 512809-47-1
VCID: VC21478149
InChI: InChI=1S/C12H10N2O3/c1-14-11(6-7-13-14)12(16)17-10-4-2-9(8-15)3-5-10/h2-8H,1H3
SMILES: CN1C(=CC=N1)C(=O)OC2=CC=C(C=C2)C=O
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22g/mol

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

CAS No.: 512809-47-1

Cat. No.: VC21478149

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22g/mol

* For research use only. Not for human or veterinary use.

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate - 512809-47-1

Specification

CAS No. 512809-47-1
Molecular Formula C12H10N2O3
Molecular Weight 230.22g/mol
IUPAC Name (4-formylphenyl) 2-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C12H10N2O3/c1-14-11(6-7-13-14)12(16)17-10-4-2-9(8-15)3-5-10/h2-8H,1H3
Standard InChI Key JSHGEHFISPZXDY-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C(=O)OC2=CC=C(C=C2)C=O
Canonical SMILES CN1C(=CC=N1)C(=O)OC2=CC=C(C=C2)C=O

Introduction

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is substituted with a formyl group and a carboxylate ester. Its molecular formula is C12H10N2O3, and it has a molecular weight of approximately 230.22 g/mol . This compound is of interest due to its potential biological activities, including anti-inflammatory and anticancer properties, making it a candidate for further medicinal research.

Synthesis of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

The synthesis of this compound typically involves the condensation of 4-formylphenyl hydrazine with ethyl acetoacetate under acidic conditions. This reaction produces a hydrazone intermediate, which subsequently cyclizes to form the pyrazole ring. The final product is achieved through esterification. Continuous flow reactors and heterogeneous catalysts like Amberlyst-70 can enhance the efficiency of the synthesis by providing stable catalytic conditions.

Biological Activities

Research indicates that 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate possesses several biological activities. Its structural similarity to other biologically active pyrazoles suggests potential as an enzyme inhibitor. The compound's formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. Additionally, the pyrazole ring can engage in hydrogen bonding and π–π interactions, enhancing binding affinity.

Structural Similarities and Variants

Several compounds share structural similarities with 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate, including:

Compound NameStructure FeaturesUnique Aspects
3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylateSimilar pyrazole structure with different substitutionExhibits distinct biological activity patterns
Methyl-5-(4-chlorophenyl)sulfanyl-4-formyl-1-phenyl-Contains a chlorophenyl group and sulfanyl substituentUnique electronic properties due to sulfur presence
4-hydroxymethylphenyl 1-methyl-1H-pyrazoleHydroxymethyl substitution instead of formylPotentially different reactivity and biological effects

Applications and Future Research Directions

Given its potential biological activities, 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a promising candidate for further research in medicinal chemistry. Its interaction with enzymes and receptors suggests applications in drug development, particularly in areas such as anti-inflammatory and anticancer therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator